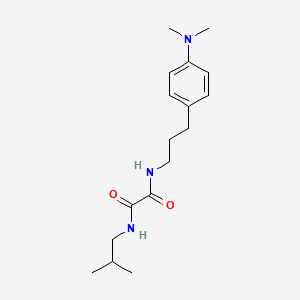
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a dimethylamino group and an isobutyloxalamide group. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and is commonly found in a variety of compounds, including pharmaceuticals and polymers . The isobutyloxalamide group is less common and could potentially confer unique properties to the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without more information or experimental data, it’s difficult to predict the exact properties of this compound .Applications De Recherche Scientifique
Synthesis and Characterization
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide and related compounds have been the focus of various synthetic and characterization studies. For instance, the synthesis of key intermediates for antibiotic development showcases the compound's role in generating potent veterinary medicines. A practical and efficient stereoselective process was developed for the preparation of key intermediates from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, highlighting the compound's significance in synthetic organic chemistry (Fleck et al., 2003).
Molecular Structure and Properties
The structural and molecular properties of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide and its derivatives have been explored to understand their chemical behavior. The study of N1N1-dimethylamidines revealed the influence of alkyl substituents on the sensitivity to substitution at the imino nitrogen atom, offering insights into the compound's reactivity and interaction with other molecules (Oszczapowicz & Ciszkowski, 1987).
Antimicrobial and Antihistaminic Activity
Research on the antimicrobial and antihistaminic activities of compounds related to N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide has shown promising results. The microwave-assisted synthesis of pyrazole derivatives indicated significant antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014). Additionally, the synthesis of thiazolidin-4-ones demonstrated H1-antagonism, suggesting the compound's role in creating antihistaminic agents (Diurno et al., 1992).
Optical and Electronic Properties
The compound's derivatives have been investigated for their optical and electronic properties, particularly in the context of nonlinear optical absorption and electroluminescent applications. For instance, novel chalcone derivative compounds showed a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating potential for optical device applications (Rahulan et al., 2014). Furthermore, conjugated polyelectrolytes based on polyfluorene were synthesized for their electroluminescent properties, contributing to the development of materials for optoelectronic devices (Huang et al., 2004).
Propriétés
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)12-19-17(22)16(21)18-11-5-6-14-7-9-15(10-8-14)20(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFXARUURVCCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894789.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2894792.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2894793.png)
![2-[(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}piperidin-3-yl)oxy]ethan-1-ol](/img/structure/B2894796.png)
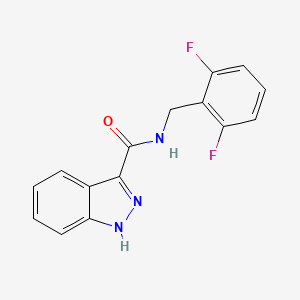

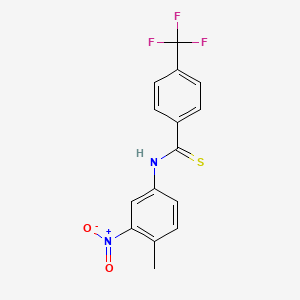
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)
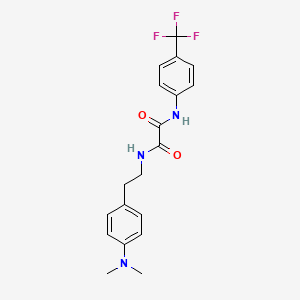
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)
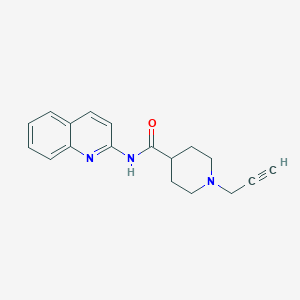
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2894809.png)